
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It is characterized by a quinoline ring that is partially saturated, with a carboxylic acid group attached to the second carbon atom. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the selective hydrogenation of quinoline using a copper-based catalyst can yield 1,2,3,4-tetrahydroquinoline, which can then be further functionalized to introduce the carboxylic acid group .
Another method involves the cyclization of appropriate precursors. For example, the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization, can be used to synthesize tetrahydroquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure selective reduction and functionalization .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Quinoline-2-carboxylic acid.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
THQCA plays a crucial role in the synthesis of novel therapeutic agents. It is particularly important in developing drugs targeting neurological disorders. Its structural similarity to bioactive molecules allows it to serve as a key intermediate in the synthesis of various pharmaceuticals. For instance:
- Neuropharmacology : THQCA derivatives have been shown to exhibit neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's and Parkinson's diseases by modulating neurotransmitter systems and protecting neurons from excitotoxicity .
- Anti-inflammatory Drugs : Research indicates that THQCA can be utilized in developing anti-inflammatory agents, which are essential for treating chronic inflammatory diseases .
Biochemical Research
In biochemical studies, THQCA is employed to investigate enzyme inhibition and receptor interactions. This helps researchers understand complex biological processes and cellular mechanisms:
- Enzyme Inhibition Studies : It aids in the exploration of enzyme kinetics and inhibition mechanisms, contributing to drug design by identifying potential therapeutic targets .
- Peptide Synthesis : THQCA is used in synthesizing peptides and peptidomimetics, which are vital for studying protein interactions and developing new drugs .
Material Science
THQCA's unique chemical properties make it suitable for applications in material science:
- Polymer Development : Researchers are exploring its potential in creating novel polymers with enhanced durability and flexibility. These materials can be used in various applications, including coatings and advanced composites .
- Coatings and Films : The compound can be incorporated into coatings that require specific chemical characteristics for improved performance under various environmental conditions .
Analytical Chemistry
In analytical chemistry, THQCA serves as a standard compound in chromatographic methods:
- Quantification Techniques : It is utilized in high-performance liquid chromatography (HPLC) for the accurate quantification of related compounds in complex mixtures. This application is critical for quality control in pharmaceutical manufacturing .
- Spectroscopic Analysis : THQCA is also employed in various spectroscopic techniques to identify and analyze compounds within mixtures .
Cosmetic Formulations
The antioxidant properties of THQCA make it a candidate for inclusion in skincare products:
- Oxidative Stress Reduction : Its potential to reduce oxidative stress on the skin has led researchers to investigate its application in cosmetic formulations aimed at improving skin health and appearance .
Case Study 1: Neuroprotective Applications
A study demonstrated that derivatives of THQCA could inhibit NMDA receptor activity, showing promise for treating neurodegenerative diseases by preventing excitotoxicity .
Case Study 2: Peptide Design
Research highlighted the successful incorporation of THQCA into peptides that mimic natural substrates for enzymes, enhancing the specificity and efficacy of drug candidates targeting specific biological pathways .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as antagonists of NMDA receptors in glycine receptors, which are involved in neurodegenerative diseases like Alzheimer’s disease . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: An oxidized form of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A similar compound with a different position of the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially saturated quinoline ring and the position of the carboxylic acid group make it a versatile intermediate in the synthesis of various derivatives with distinct properties and applications.
Biological Activity
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (THQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THQCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
THQCA and its derivatives exhibit several mechanisms of action that contribute to their biological activity:
- NF-κB Inhibition : THQCA has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is crucial in the context of inflammatory diseases and cancer therapy .
- MCL-1 Inhibition : Recent studies have reported that sulfonylated derivatives of tetrahydroquinoline can inhibit MCL-1, a protein associated with apoptosis regulation. The overexpression of MCL-1 is linked to various cancers and resistance to chemotherapy .
- NMDA Receptor Antagonism : THQCA has been shown to act as an antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex, which is significant in neuroprotective strategies against neurodegenerative diseases .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of THQCA. For instance, a series of novel derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard reference drugs .
Compound | IC50 (μM) | Cell Line |
---|---|---|
6g | 0.70 ± 0.071 | NCI-H23 |
6f | 0.90 ± 0.071 | MDA-MB-231 |
5e | 1.40 ± 0.71 | PC-3 |
Neuroprotective Effects
THQCA's role in neuroprotection is highlighted by its ability to inhibit NMDA-induced excitotoxicity. Studies have shown that it can effectively reduce neurotoxic damage in models of cerebral ischemia and other neurodegenerative conditions .
Anti-inflammatory Properties
The inhibition of NF-κB by THQCA suggests its potential use in treating inflammatory diseases. By modulating inflammatory pathways, THQCA could help in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Cancer Cell Line Evaluation
A study conducted by researchers synthesized various derivatives of THQCA and evaluated their effects on multiple cancer cell lines including NCI-H23 and MDA-MB-231. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through NF-κB pathway modulation .
Case Study 2: Neuroprotective Effects in Animal Models
In animal models of stroke, THQCA demonstrated significant neuroprotective effects by mitigating neuronal loss and reducing inflammation. The compound was administered post-stroke, resulting in improved functional recovery compared to control groups .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how do catalyst systems impact yield and purity?
- Methodological Answer : The compound is commonly synthesized via cyclization reactions. For example, acidic ionic liquids (e.g., [NMPH]HPO) have been used to catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones, achieving high yields (up to 95%) and reusability for ≥5 cycles . Alternative methods include Pictet-Spengler reactions with amino acids like D-tyrosine, yielding enantiomerically pure derivatives (99.4% ee after recrystallization) . Catalyst choice critically affects isomer separation; for instance, metal-based catalysts often produce cis/trans mixtures, whereas ionic liquids improve regioselectivity .
Catalyst Type | Yield (%) | Reusability | Isomer Control | Reference |
---|---|---|---|---|
Acidic ionic liquid | 95 | 5+ cycles | Moderate | |
InCl (domino reaction) | 80–90 | Limited | Poor | |
Pictet-Spengler (modified) | 43 (overall) | N/A | High (99.4% ee) |
Q. How does the conformational constraint of this compound influence its biological activity compared to natural amino acids?
- Methodological Answer : The tetrahydroquinoline scaffold imposes rigidity, mimicking pipecolic acid (a non-proteinogenic amino acid) and phenylalanine. This constraint enhances binding affinity to enzymes or receptors, as seen in studies where it acts as a proline/phenylalanine analogue in peptide design . For example, derivatives like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) are used to stabilize β-turn structures in bioactive peptides . Comparative assays (e.g., circular dichroism, NMR) are recommended to analyze conformational effects on target interactions.
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- HPLC-MS : For purity assessment and isomer separation (e.g., cis/trans resolution) .
- X-ray crystallography : To confirm stereochemistry, particularly for enantiopure derivatives .
- NMR (¹H/¹³C) : To verify regioselectivity in substitutions (e.g., methyl or carboxylate groups) .
- Circular dichroism : To study conformational effects in peptide backbones .
Advanced Research Questions
Q. How can cis/trans isomerism in this compound derivatives be resolved, and what are the implications for pharmacological activity?
- Methodological Answer : Isomer separation is critical for structure-activity studies. Techniques include:
- Chiral HPLC : Effective for resolving enantiomers, as demonstrated in Pictet-Spengler-derived products .
- Dynamic kinetic resolution : Using chiral catalysts to favor one isomer during synthesis .
Pharmacological studies show that isomer configuration impacts receptor binding. For instance, (R)-isomers of tetrahydroisoquinoline-3-carboxylic acid exhibit higher opioid receptor affinity than (S)-forms .
Q. What role does this compound play in designing enzyme inhibitors or receptor modulators?
- Methodological Answer : The compound serves as a rigid scaffold in drug design. Examples include:
- Protease inhibitors : Its constrained structure mimics transition states in enzymatic cleavage .
- GPCR modulators : Derivatives like Tic are incorporated into neuropeptide Y (NPY) antagonists to enhance metabolic stability .
Computational modeling (e.g., molecular docking) paired with mutagenesis studies is recommended to optimize interactions with target proteins.
Q. How can boronic acid derivatives of tetrahydroquinoline-2-carboxylic acid be utilized in bioconjugation or targeted drug delivery?
- Methodological Answer : Boronic acid-functionalized derivatives (e.g., (2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid) enable Suzuki-Miyaura couplings for bioconjugation . Applications include:
- Antibody-drug conjugates (ADCs) : Site-specific linking via diol-containing antibodies .
- Boron neutron capture therapy (BNCT) : Boron-rich derivatives for tumor-targeted radiation .
Synthetic protocols involve brominated precursors (e.g., 7-bromo-1,2,3,4-tetrahydroquinoline) reacted with boron reagents under palladium catalysis .
Q. Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for the carboxylic acid derivative is limited, general precautions for tetrahydroquinolines include:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : In airtight containers under inert gas to prevent oxidation .
Q. Data Contradictions and Mitigation
Q. How can researchers address discrepancies in reported catalytic efficiencies for tetrahydroquinoline synthesis?
- Methodological Answer : Contradictions arise from varying reaction conditions (e.g., solvent, temperature). Mitigation strategies:
- Standardized assays : Compare catalysts under identical conditions (e.g., 80°C, 12 h, ethanol solvent) .
- Kinetic studies : Use in situ FTIR or NMR to track reaction progress and intermediate formation .
Q. Key Research Gaps
- Isomer-specific bioactivity data : Limited studies on pharmacological differences between cis/trans or enantiomeric forms.
- Scalability of green catalysts : Ionic liquids show promise but require cost-benefit analysis for industrial adoption .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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